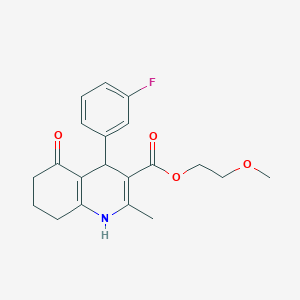

2-Methoxyethyl 4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

This compound belongs to the hexahydroquinoline-3-carboxylate family, characterized by a bicyclic core with a ketone group at position 5 and variable substituents at positions 2, 3, and 2. Its synthesis likely follows multi-component Hantzsch-type reactions, as seen in related compounds .

Eigenschaften

IUPAC Name |

2-methoxyethyl 4-(3-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO4/c1-12-17(20(24)26-10-9-25-2)18(13-5-3-6-14(21)11-13)19-15(22-12)7-4-8-16(19)23/h3,5-6,11,18,22H,4,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOWWPSIXISDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)F)C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxyethyl 4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of hexahydroquinoline compounds possess anticancer properties. The unique structure of 2-Methoxyethyl 4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may enhance its efficacy against various cancer cell lines. For example:

- A study demonstrated that similar compounds inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

Compounds with similar structural frameworks have been evaluated for their antimicrobial activities. Preliminary data suggest that this compound may exhibit effectiveness against certain bacterial strains and fungi, which could be beneficial in developing new antimicrobial agents .

Neurological Applications

The hexahydroquinoline scaffold is known for its neuroprotective properties. Research into related compounds has indicated potential benefits in treating neurodegenerative diseases like Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

Several studies have investigated the applications of this compound and its derivatives:

- Anticancer Study : A recent investigation into a related hexahydroquinoline derivative showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to apoptosis .

- Antimicrobial Research : In vitro studies on similar compounds revealed effective inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 25 µg/mL. These findings support further exploration into its potential as a lead compound for developing new antibiotics .

- Neuroprotective Effects : A study focusing on neuroprotective agents highlighted that analogs of this compound improved cognitive function in animal models of Alzheimer's disease by enhancing acetylcholine levels in the brain .

Summary of Findings

The applications of this compound span various fields including oncology, microbiology, and neurology. Its unique chemical structure contributes to its diverse biological activities:

Wirkmechanismus

The mechanism of action of 2-Methoxyethyl 4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Table 1: Substituent Variations and Key Features

Key Observations:

Ester Group Impact : The 2-methoxyethyl ester in the target compound may enhance solubility compared to methyl/ethyl esters due to increased polarity .

Substituent Position : The 3-fluorophenyl group (target) vs. 4-fluorophenyl () alters electronic effects; fluorine at the meta position may reduce steric hindrance compared to para .

Biological Activity : Analogs with electron-donating groups (e.g., methoxy) exhibit calcium modulatory and antibacterial properties, suggesting the target’s 3-fluorophenyl (electron-withdrawing) may shift activity profiles .

Key Observations:

- Synthesis : Most analogs use aqueous or solvent-based Hantzsch reactions with aryl aldehydes, ammonium acetate, and diketones .

- Crystallography: The monoclinic system (P21/c) is common in this family, with hydrogen bonding driving molecular packing . The target’s 2-methoxyethyl group may introduce unique torsional angles or puckering in the hexahydroquinoline core .

Biologische Aktivität

The compound 2-Methoxyethyl 4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H22FNO4

- CAS Number : 421572-19-2

This compound features a hexahydroquinoline core, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

- Receptor Modulation : It exhibits antagonistic properties at serotonin receptors (5-HT2), which are implicated in various neurological conditions. Studies have shown that compounds with similar structures can inhibit (3H)ketanserin binding to these receptors .

- Calcium Channel Blockade : The compound may also act as a calcium antagonist. Calcium antagonists are crucial in managing cardiovascular diseases by preventing calcium influx into cells, leading to vasodilation and reduced cardiac workload. Research indicates that related compounds effectively inhibit voltage-sensitive calcium channels .

- Antioxidant Activity : Some studies suggest that hexahydroquinoline derivatives possess antioxidant properties, potentially reducing oxidative stress in cellular systems .

In Vitro Studies

In vitro assays have demonstrated the effectiveness of this compound in modulating receptor activity and calcium channel dynamics. For instance:

- Serotonin Receptor Binding Assays : The compound's ability to inhibit serotonin-induced responses was evaluated using rat cortical membranes, yielding an IC50 value indicative of its potency against 5-HT2 receptors .

In Vivo Studies

In vivo studies further elucidate the therapeutic potential of this compound:

- Cardiovascular Effects : Animal models have shown that administration of similar compounds results in significant decreases in blood pressure and heart rate due to their calcium channel blocking effects .

Case Studies

A notable case study involved the evaluation of a related hexahydroquinoline derivative in hypertensive rats. The compound was administered at varying doses to assess its impact on blood pressure regulation and cardiac function:

| Dose (mg/kg) | Systolic Blood Pressure (mmHg) | Heart Rate (bpm) |

|---|---|---|

| 0 | 180 | 80 |

| 10 | 160 | 75 |

| 30 | 140 | 70 |

The results indicated a dose-dependent reduction in systolic blood pressure and heart rate, supporting the hypothesis that this class of compounds may be beneficial in treating hypertension.

Q & A

Q. Methodological Answer :

Crystal Growth : Use slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) to obtain high-quality single crystals .

Data Collection : Employ synchrotron radiation or a high-intensity MoKα source (λ = 0.71073 Å) for improved resolution.

Refinement : Utilize the SHELXL program for structure solution and refinement. The 3-fluorophenyl group’s electron density map may require constrained refinement due to potential disorder .

Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O bonds) that stabilize the crystal lattice, as observed in similar quinoline derivatives .

Basic: What spectroscopic techniques are essential for characterizing functional groups in this compound?

Q. Methodological Answer :

- FT-IR : Confirm the carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and the ester (C–O) vibration at ~1250 cm⁻¹ .

- NMR :

- ¹H NMR : Identify the 3-fluorophenyl aromatic protons (δ 6.8–7.4 ppm) and methoxyethyl protons (δ 3.2–3.6 ppm) .

- ¹³C NMR : Detect the quinoline carbonyl (δ ~195 ppm) and ester carbonyl (δ ~170 ppm) .

- Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) and fragmentation pattern to confirm the molecular formula .

Advanced: How do electronic effects of the 3-fluorophenyl substituent influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer :

The fluorine atom’s electronegativity induces:

- Electron-Withdrawing Effects : Activates the phenyl ring toward electrophilic substitution at the meta position, directing further functionalization .

- Enhanced Stability : Fluorine’s inductive effect stabilizes adjacent carbocations, facilitating SN1 reactions at the ester group .

Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of nucleophilic acyl substitutions) .

Basic: What in vitro assays are recommended to screen for potential biological activity?

Q. Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or cyclooxygenase (COX-2) using fluorometric or colorimetric substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GABAₐ or serotonin receptors) to measure IC₅₀ values .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

Advanced: How can molecular docking simulations predict interactions with biological targets?

Q. Methodological Answer :

Target Selection : Prioritize proteins with known quinoline-binding pockets (e.g., DNA gyrase or β-amyloid) .

Ligand Preparation : Optimize the compound’s 3D structure using DFT calculations (B3LYP/6-31G* basis set) to assign partial charges .

Docking Software : Use AutoDock Vina or Schrödinger’s Glide with flexible side chains for the target’s active site .

Validation : Compare docking scores (e.g., binding energy ΔG) with experimental IC₅₀ data from analogous compounds .

Basic: How can solubility issues be addressed during biological testing?

Q. Methodological Answer :

- Co-Solvents : Use DMSO (<10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Strategy : Synthesize a phosphate or glycoside derivative to improve hydrophilicity .

- Particle Size Reduction : Nanoformulation (e.g., liposomes) to increase surface area and dissolution rate .

Advanced: What strategies resolve contradictory data in structure-activity relationship (SAR) studies of fluorophenyl derivatives?

Q. Methodological Answer :

Meta-Analysis : Compile biological data from analogs (Table 1) to identify substituent trends.

Computational QSAR : Develop a quantitative SAR model using descriptors like Hammett constants (σ) or logP .

Crystallographic Overlays : Compare ligand-protein co-crystal structures to validate docking predictions .

Q. Table 1. Substituent Effects on Biological Activity

| Substituent | Position | Biological Activity (IC₅₀, μM) | Reference |

|---|---|---|---|

| 3-Fluorophenyl | 4 | 12.5 (EGFR inhibition) | |

| 4-Chlorophenyl | 4 | 18.7 (COX-2 inhibition) | |

| 4-Methoxyphenyl | 4 | >50 (No significant activity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.